2,4,5-trisubstitueerde thiazolen

2,4,5-Substituted Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. These compounds exhibit diverse chemical properties due to their structural flexibility and substitution patterns, making them versatile in various applications. Typically, these thiazoles incorporate substituents at the 2, 4, and 5 positions, which can include alkyl groups, halides, alkoxy groups, or other functional groups.

These compounds are of significant interest in medicinal chemistry due to their potential as pharmacological agents. For instance, they have shown activity in treating diseases such as cancer, HIV, and diabetes. Additionally, 2,4,5-substituted thiazoles find applications in agriculture as herbicides and fungicides, leveraging their unique structural features for effective pest control.

Their synthetic accessibility through various methodologies—such as condensation reactions, Friedel-Crafts acylation, and Sonogashira coupling—enables the development of a wide range of derivatives with tailored properties. These thiazoles are also valuable in materials science, where they can be used to develop sensors, electroactive polymers, and optoelectronic devices.

In summary, 2,4,5-substituted thiazoles represent a promising class of compounds with broad applications across multiple scientific disciplines due to their structural diversity and functional versatility.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

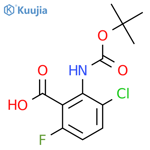

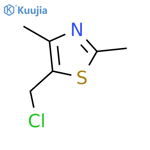

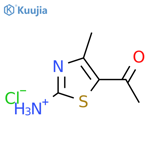

|

5-(chloromethyl)-2,4-dimethyl-1,3-thiazole | 98134-35-1 | C6H8ClNS |

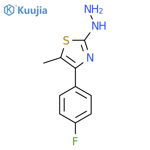

|

4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole | 886494-45-7 | C10H10FN3S |

|

4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole | 886494-55-9 | C12H15N3S |

|

Benzenamine, 3-(4,5-dimethyl-2-thiazolyl)- | 134811-94-2 | C11H12N2S |

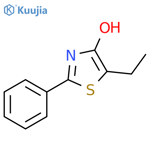

|

4-Thiazolol, 5-ethyl-2-phenyl- | 104223-98-5 | C11H11NOS |

|

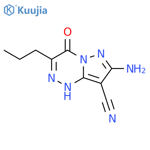

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride | 106012-40-2 | C6H9ClN2OS |

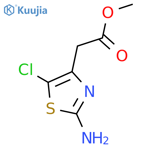

|

Methyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)acetate | 1052722-35-6 | C6H7ClN2O2S |

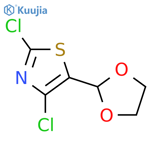

|

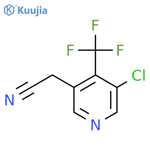

2,4-dichloro-5-(1,3-dioxolan-2-yl)thiazole | 141764-85-4 | C6H5Cl2NO2S |

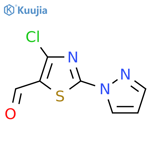

|

4-chloro-2-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde | 499796-83-7 | C7H4ClN3OS |

|

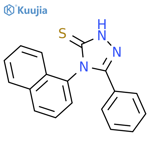

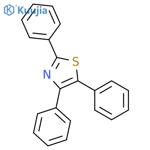

2,4,5-triphenyl-1,3-thiazole | 2104-11-2 | C21H15NS |

Gerelateerde literatuur

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

Aanbevolen leveranciers

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten